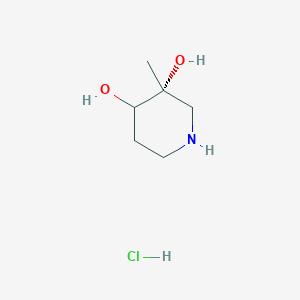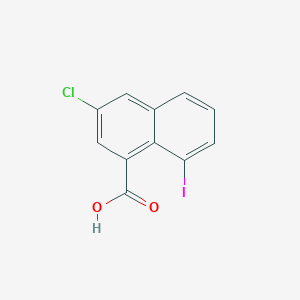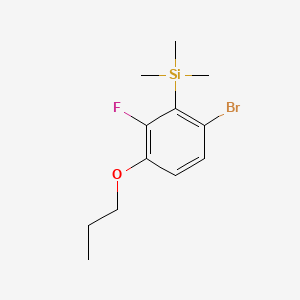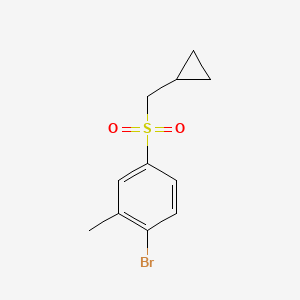
5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a bromo and methoxy group on the phenyl ring. Thiazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
The synthesis of 5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-3-methoxyaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine. Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells .
Comparison with Similar Compounds
5-(4-Bromo-3-methoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but lacks the methoxy group, which may affect its biological activity.
5-Bromo-4-tert-butyl-1,3-thiazol-2-amine: Contains a tert-butyl group instead of a methoxy group, leading to different chemical properties.
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine: Contains a cyclopropyl group, which may influence its reactivity and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2OS |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
5-(4-bromo-3-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-8-4-6(2-3-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
JKYVZUBDSKWATL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
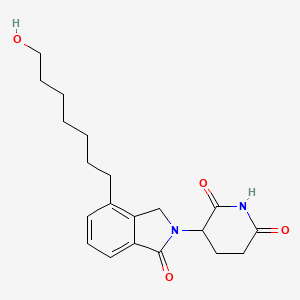
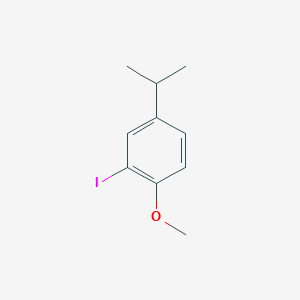

![Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B14774454.png)
![2-Amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14774456.png)
![2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)

